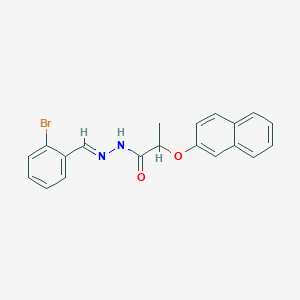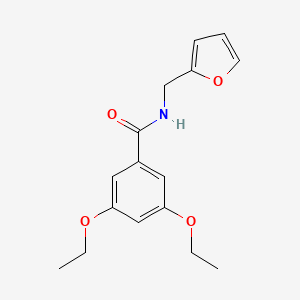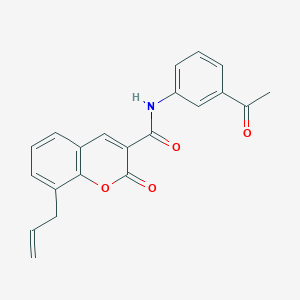
N'-(2-bromobenzylidene)-2-(2-naphthyloxy)propanohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N'-(2-bromobenzylidene)-2-(2-naphthyloxy)propanohydrazide, also known as BBPNP, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a hydrazide derivative of 2-naphthol and has been found to exhibit a range of interesting biochemical and physiological effects. In
Applications De Recherche Scientifique
N'-(2-bromobenzylidene)-2-(2-naphthyloxy)propanohydrazide has been shown to have a range of potential applications in scientific research. One of the most promising areas of research is in the field of cancer treatment. Studies have shown that N'-(2-bromobenzylidene)-2-(2-naphthyloxy)propanohydrazide exhibits potent anti-cancer activity against a range of cancer cell lines, including breast, lung, and colon cancer cells. N'-(2-bromobenzylidene)-2-(2-naphthyloxy)propanohydrazide has been found to induce apoptosis in cancer cells, which is a programmed cell death that is essential for the elimination of cancer cells.
Mécanisme D'action
The mechanism of action of N'-(2-bromobenzylidene)-2-(2-naphthyloxy)propanohydrazide is not fully understood, but studies have suggested that it may act through the inhibition of certain enzymes that are involved in cancer cell proliferation. N'-(2-bromobenzylidene)-2-(2-naphthyloxy)propanohydrazide has been found to inhibit the activity of several enzymes, including topoisomerase II and DNA polymerase, which are essential for the replication and survival of cancer cells.
Biochemical and Physiological Effects:
In addition to its anti-cancer activity, N'-(2-bromobenzylidene)-2-(2-naphthyloxy)propanohydrazide has been found to exhibit a range of other biochemical and physiological effects. Studies have shown that N'-(2-bromobenzylidene)-2-(2-naphthyloxy)propanohydrazide has anti-inflammatory activity and can reduce the production of inflammatory cytokines in immune cells. N'-(2-bromobenzylidene)-2-(2-naphthyloxy)propanohydrazide has also been found to exhibit antioxidant activity, which can protect cells from oxidative damage.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N'-(2-bromobenzylidene)-2-(2-naphthyloxy)propanohydrazide in lab experiments is its high purity and stability. N'-(2-bromobenzylidene)-2-(2-naphthyloxy)propanohydrazide is a relatively stable compound that can be easily synthesized and purified, making it a useful tool for research. However, one limitation of using N'-(2-bromobenzylidene)-2-(2-naphthyloxy)propanohydrazide is its limited solubility in water, which can make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for research on N'-(2-bromobenzylidene)-2-(2-naphthyloxy)propanohydrazide. One area of research is in the development of novel cancer treatments based on N'-(2-bromobenzylidene)-2-(2-naphthyloxy)propanohydrazide. Studies have shown that N'-(2-bromobenzylidene)-2-(2-naphthyloxy)propanohydrazide can be used in combination with other anti-cancer drugs to enhance their effectiveness. Another area of research is in the development of new synthetic methods for N'-(2-bromobenzylidene)-2-(2-naphthyloxy)propanohydrazide, which can improve its purity and yield. Finally, further studies are needed to fully understand the mechanism of action of N'-(2-bromobenzylidene)-2-(2-naphthyloxy)propanohydrazide and its potential applications in other areas of scientific research.
Conclusion:
In conclusion, N'-(2-bromobenzylidene)-2-(2-naphthyloxy)propanohydrazide is a promising compound that has been widely studied for its potential applications in scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research have been discussed in this paper. Further research on N'-(2-bromobenzylidene)-2-(2-naphthyloxy)propanohydrazide is needed to fully understand its potential applications in cancer treatment and other areas of scientific research.
Méthodes De Synthèse
The synthesis of N'-(2-bromobenzylidene)-2-(2-naphthyloxy)propanohydrazide involves the reaction of 2-bromobenzaldehyde with 2-naphthol in the presence of hydrazine hydrate. The resulting product is then purified through recrystallization to obtain N'-(2-bromobenzylidene)-2-(2-naphthyloxy)propanohydrazide as a white crystalline solid. This synthesis method has been reported in several studies and has been found to yield high purity N'-(2-bromobenzylidene)-2-(2-naphthyloxy)propanohydrazide.
Propriétés
IUPAC Name |
N-[(E)-(2-bromophenyl)methylideneamino]-2-naphthalen-2-yloxypropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17BrN2O2/c1-14(20(24)23-22-13-17-8-4-5-9-19(17)21)25-18-11-10-15-6-2-3-7-16(15)12-18/h2-14H,1H3,(H,23,24)/b22-13+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCWVPJBXZGMAKS-LPYMAVHISA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NN=CC1=CC=CC=C1Br)OC2=CC3=CC=CC=C3C=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C(=O)N/N=C/C1=CC=CC=C1Br)OC2=CC3=CC=CC=C3C=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{[5-(3-hydroxy-3-methyl-1-butyn-1-yl)-2-thienyl]carbonyl}-beta-alanine](/img/structure/B5738237.png)
![N'-tricyclo[3.3.1.1~3,7~]dec-2-ylidenenicotinohydrazide](/img/structure/B5738246.png)

![3-[5-(2-cyano-3-ethoxy-3-oxo-1-propen-1-yl)-2-furyl]benzoic acid](/img/structure/B5738262.png)
![N'-[(10H-phenothiazin-10-ylcarbonyl)oxy]-2-pyridinecarboximidamide](/img/structure/B5738272.png)
![2-{4-[3-(2-thienyl)acryloyl]-1-piperazinyl}pyrimidine](/img/structure/B5738282.png)



![[4-(2-{2-[(4,6-dimethyl-2-pyrimidinyl)thio]propanoyl}carbonohydrazonoyl)phenoxy]acetic acid](/img/structure/B5738306.png)
![2-[(2,5-dichlorophenyl)thio]-N-(2-methylphenyl)acetamide](/img/structure/B5738310.png)
![N'-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]oxy}-4-nitrobenzenecarboximidamide](/img/structure/B5738316.png)

![N-[3-(5-mercapto-1,3,4-oxadiazol-2-yl)phenyl]thiourea](/img/structure/B5738350.png)